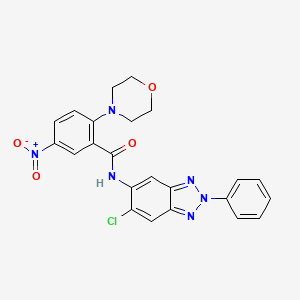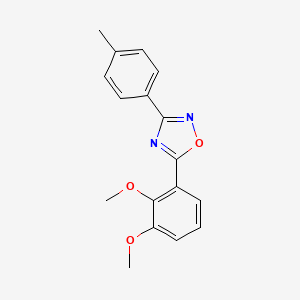![molecular formula C27H33NO2 B15023611 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B15023611.png)
{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a complex organic compound that features an indole core, a cyclohexanecarbonyl group, and a tert-butylphenoxyethyl side chain
Vorbereitungsmethoden
The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butylphenoxyethyl side chain is introduced via etherification reactions, where tert-butylphenol is reacted with ethylene oxide in the presence of a base . The final step involves the acylation of the indole core with cyclohexanecarbonyl chloride under Friedel-Crafts acylation conditions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE exerts its effects is largely dependent on its interaction with molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butylphenoxyethyl side chain can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE include:
1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole: This compound shares the tert-butylphenoxyethyl side chain but has a benzimidazole core instead of an indole.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound features multiple tert-butylphenoxy groups and a perylene core, making it structurally more complex.
The uniqueness of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its combination of an indole core with a cyclohexanecarbonyl group and a tert-butylphenoxyethyl side chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H33NO2 |
|---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C27H33NO2/c1-27(2,3)21-13-15-22(16-14-21)30-18-17-28-19-24(23-11-7-8-12-25(23)28)26(29)20-9-5-4-6-10-20/h7-8,11-16,19-20H,4-6,9-10,17-18H2,1-3H3 |
InChI-Schlüssel |
LCXVPFQLGMOZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B15023535.png)


![5-(4-methoxyphenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15023562.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023569.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023570.png)
![Methyl 4-[(E)-{[(6-{N'-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate](/img/structure/B15023580.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023591.png)
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023598.png)
![2-Fluoro-N-(3-{N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B15023602.png)
![azepan-1-yl[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15023610.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15023612.png)
![1-[7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15023635.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B15023637.png)
